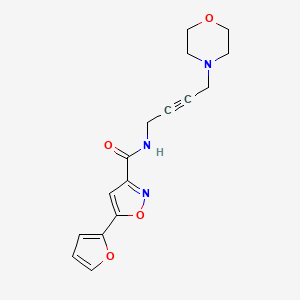
N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride: is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, an aminoethyl group at the 2-position, and a carboxamide group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride typically involves the following steps:
Amidation: The carboxamide group can be introduced by reacting the brominated pyridine with an appropriate amine, such as 2-aminoethylamine, under suitable conditions.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and amidation steps, and crystallization techniques for the purification of the hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the carboxamide group to an amine.
Oxidation Reactions: The aminoethyl group can be oxidized to form various oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products:
Substitution: Products will vary depending on the nucleophile used.
Reduction: Products may include the corresponding amine or de-brominated compounds.
Oxidation: Products may include oxidized forms of the aminoethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Ligand Synthesis: The compound can be used as a ligand in coordination chemistry to form complexes with metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound can be used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with receptors or enzymes, while the bromine atom and carboxamide group can influence the binding affinity and specificity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-(2-aminoethyl)pyridine-2-carboxamide: Lacks the bromine atom, which may result in different reactivity and binding properties.
5-bromopyridine-2-carboxamide: Lacks the aminoethyl group, affecting its solubility and interaction with biological targets.
N-(2-aminoethyl)-pyridine-2-carboxamide hydrochloride: Similar structure but without the bromine atom, leading to different chemical and biological properties.
Uniqueness: N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride is unique due to the presence of both the bromine atom and the aminoethyl group, which confer specific reactivity and binding characteristics. This makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-5-bromopyridine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFQVKRWXPIGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide](/img/structure/B2433213.png)
![N-(3,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2433215.png)











